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Compound of Interest

Compound Name: 5-Acetylthiophene-3-carbaldehyde

CAS No.: 41907-99-7

Cat. No.: B1276537

Get Quote

Executive Summary
Target Molecule: 5-Acetylthiophene-3-carbaldehyde (CAS: 41907-99-7) Primary Application:

Pharmaceutical intermediate (e.g., for kinase inhibitors, anti-inflammatory agents).[1] Synthesis

Challenge: The primary challenge is regioselectivity. Thiophene undergoes electrophilic

substitution preferentially at the

-positions (C2 and C5). Achieving the "meta-like" 3,5-disubstitution pattern requires careful
selection of the starting material to direct the second substituent to the correct position.

This guide details a robust, scalable pathway using the Vilsmeier-Haack formylation of 3-

acetylthiophene. This route exploits the electronic directing effects of the acetyl group to block

the C2 position sterically and electronically, favoring substitution at C5.

Retrosynthetic Analysis & Strategy
To synthesize 5-acetylthiophene-3-carbaldehyde, we must analyze the directing effects of

thiophene substituents.[1]
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Substrate Selection:

Option A (Start with 2-acetylthiophene): The acetyl group at C2 directs electrophiles to C4

or C5. However, the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

-position (C5) is significantly more reactive. This pathway predominantly yields 5-
acetylthiophene-2-carbaldehyde (the linear 2,5-isomer), which is the wrong regioisomer.

Option B (Start with 3-acetylthiophene): The acetyl group at C3 is an electron-withdrawing

group (EWG). It deactivates the ring, but the

-positions (C2 and C5) remain more reactive than the

-position (C4).

C2 Position: Ortho to the acetyl group.[2] Sterically hindered and electronically most

deactivated.

C5 Position: Meta-like to the acetyl group. Less sterically hindered and retains the

inherent high reactivity of the thiophene

-carbon.

Conclusion: Starting with 3-acetylthiophene and performing a formylation is the most direct

and atom-economical route to the 3,5-disubstituted target.[1]

Pathway Visualization
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Caption: Retrosynthetic logic identifying 3-acetylthiophene as the optimal precursor to access

the 3,5-substitution pattern.

Primary Synthesis Pathway: Vilsmeier-Haack
Formylation[1]
Reaction Scheme
The Vilsmeier-Haack reaction utilizes phosphoryl chloride (

) and dimethylformamide (DMF) to generate the electrophilic chloroiminium ion (Vilsmeier
reagent) in situ.[3][4]
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Caption: Step-wise transformation from 3-acetylthiophene to the target aldehyde via the

iminium salt intermediate.

Detailed Experimental Protocol
Scale: 10 mmol (Laboratory Scale) Yield Expectation: 60–75% Purity Goal: >95% (NMR/HPLC)

Materials:
3-Acetylthiophene (1.26 g, 10 mmol)[1]

Phosphorus oxychloride (

) (1.84 g, 12 mmol, 1.2 eq)
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N,N-Dimethylformamide (DMF) (5 mL, excess/solvent)[1]

Sodium Acetate (NaOAc) or Sodium Acetate Trihydrate[1]

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction[1]

Magnesium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703=""

class="inline ng-star-inserted">

)

Step-by-Step Methodology:
Reagent Formation (0°C):

In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition

funnel, add 5 mL of anhydrous DMF.

Cool the flask to 0°C using an ice bath.

Add

(1.2 eq) dropwise over 15 minutes. Caution: Exothermic reaction. Ensure temperature
remains <10°C to prevent thermal decomposition of the reagent.

Stir at 0°C for 30 minutes to ensure formation of the Vilsmeier salt (white/yellowish

precipitate may form).

Substrate Addition & Reaction:

Add 3-acetylthiophene (1.0 eq) dropwise (neat or dissolved in minimal DMF) to the

Vilsmeier reagent at 0°C.

Remove the ice bath and allow the mixture to warm to room temperature.

Heat the reaction: Equip the flask with a reflux condenser and heat to 80–90°C for 4–6

hours.
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Note: The elevated temperature is critical because the acetyl group deactivates the

thiophene ring, making it less reactive toward the electrophile than unsubstituted

thiophene.

Monitor: Check progress via TLC (System: 30% EtOAc in Hexanes). The aldehyde

product will be less polar than the starting material? No, aldehydes are generally more

polar than ketones/alkyls, but check Rf. The appearance of a new spot and disappearance

of SM is key.

Quenching & Hydrolysis:

Cool the reaction mixture to room temperature.

Pour the mixture slowly into ice-cold water (50 mL) containing Sodium Acetate (2-3 g). The

NaOAc buffers the solution to prevent acid-catalyzed degradation or polymerization.

Stir vigorously for 30–60 minutes. This step hydrolyzes the iminium salt intermediate into

the aldehyde.

Workup & Purification:

Extract the aqueous mixture with DCM (3 x 20 mL).

Combine organic layers and wash with saturated

(to remove acidic byproducts) and brine.

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: The crude solid is typically yellow/brown. Recrystallize from Ethanol/Hexane

or purify via silica gel column chromatography (Gradient: 10%

30% EtOAc/Hexanes).

Analytical Data & Validation
To validate the synthesis, compare spectral data against these expected values.
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Technique Parameter
Expected
Characteristic
Signal

Interpretation

1H NMR

ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

~9.9-10.0 ppm

Singlet (1H)
Aldehyde (-CHO)

proton.

1H NMR

ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

~2.5-2.6 ppm

Singlet (3H)
Acetyl (-COCH3)

methyl group.

1H NMR

ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

~8.4-8.6 ppm

Singlet/Fine Doublet

(1H)

H2 proton (Deshielded

by S and CHO).

1H NMR

ngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

~7.8-8.0 ppm

Singlet/Fine Doublet

(1H)

H4 proton (Deshielded

by Ac).
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IR

~1660-1680

cmngcontent-ng-

c1989010908=""

_nghost-ng-

c3017681703=""

class="inline ng-star-

inserted">

Strong Band
C=O stretch (Ketone

& Aldehyde overlap).

MS m/z 154.2 [M]+ or [M+H]+
Molecular ion

confirmation.[1]

Regiochemistry Confirmation: The key to confirming the 3,5-substitution pattern (vs 2,5) is the

coupling constant (

) in the proton NMR.

2,5-disubstituted: Protons at 3 and 4 are adjacent. ngcontent-ng-c1989010908="" _nghost-

ng-c3017681703="" class="inline ng-star-inserted">

.

3,5-disubstituted (Target): Protons at 2 and 4 are meta-like. ngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

.

Observation: If the aromatic signals appear as broad singlets or have a very small coupling

constant (< 2 Hz), you have successfully synthesized the 3,5-isomer.

Troubleshooting & Optimization ("Expert Insights")
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Issue Root Cause Solution

Low Conversion
Ring deactivation by Acetyl

group.[1]

Increase reaction temperature

to 100°C or extend time.

Ensure reagents are

anhydrous.

Formation of 2-Formyl isomer Steric control failure.

Unlikely with 3-Ac substrate.[1]

If observed, verify starting

material purity (ensure it is 3-

Ac, not 2-Ac).

Dark/Tarred Product
Thermal decomposition or

polymerization.[1]

Keep ngcontent-ng-

c1989010908="" _nghost-ng-

c3017681703="" class="inline

ng-star-inserted">

addition strictly <10°C. Do not

overheat during workup. Use

NaOAc buffer.

Poor Solubility Product is crystalline.

Use DCM for extraction (better

solubility than EtOAc).

Recrystallize from EtOH.

Safety & Handling
Phosphorus Oxychloride (

): Highly corrosive and reacts violently with water to release HCl gas. Handle in a fume hood.
Quench excess reagent carefully on ice.

Thiophenes: Organic sulfur compounds often have potent, unpleasant odors. Use bleach

(sodium hypochlorite) to clean glassware and neutralize smells.

DMF: Hepatotoxic. Avoid skin contact.
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Methodology: Campaigne, E., & Archer, W. L. (1953). "3-Thenaldehyde".[1] Organic

Syntheses, 33, 93. (Describes formylation logic for thiophenes).

Regioselectivity:[5][6] Gronowitz, S. (1991). Thiophene and Its Derivatives. Wiley-

Interscience.[1] (Authoritative text on thiophene substitution patterns).

Specific Compound Data (CAS 41907-99-7)

Source: PubChem Compound Summary for CID 2776369.

URL:[Link][1]

Reference: Roques, B. P., et al. (1971). "NMR Study of 3-Substituted Thiophenes".
Tetrahedron, 26, 3555.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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